molecular formula C14H27BrO B15325071 1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane

1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane

Cat. No.: B15325071
M. Wt: 291.27 g/mol
InChI Key: DJMKMEGYACILQH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane is a brominated cyclohexane derivative featuring three distinct substituents: a bromomethyl group, a sec-butoxy ether, and an isopropyl group. The bromomethyl group enables nucleophilic substitution reactions, while the ether and alkyl substituents may influence solubility, stability, and steric interactions in synthetic pathways .

Properties

Molecular Formula

C14H27BrO

Molecular Weight

291.27 g/mol

IUPAC Name

1-(bromomethyl)-1-butan-2-yloxy-4-propan-2-ylcyclohexane

InChI

InChI=1S/C14H27BrO/c1-5-12(4)16-14(10-15)8-6-13(7-9-14)11(2)3/h11-13H,5-10H2,1-4H3

InChI Key

DJMKMEGYACILQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1(CCC(CC1)C(C)C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane can be achieved through several synthetic routes. One common method involves the bromination of 1-(sec-butoxy)-4-isopropylcyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: May serve as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially altering their activity. The sec-butoxy and isopropyl groups may influence the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane with structurally or functionally related brominated cyclohexanes and heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane C₁₄H₂₆BrO ~281.27 Bromomethyl, sec-butoxy, isopropyl Potential intermediate for pharmaceuticals or materials; bromomethyl enables alkylation, while bulky substituents may modulate reactivity and lipophilicity.
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Bromomethyl Simpler structure; used as a building block in alkylation reactions. Limited steric hindrance compared to the target compound.
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 255.17 Bromomethyl, methanesulfonyl Methanesulfonyl group enhances electrophilicity; used in drug synthesis and materials science. Higher polarity than the target compound.
4-(Bromomethyl)oxane C₆H₁₁BrO 179.06 Bromomethyl, oxygen heterocycle Used in nicotinic receptor ligand synthesis (e.g., TC-1698). Heterocyclic structure contrasts with the cyclohexane backbone of the target compound.

Key Findings:

Structural Complexity : The target compound’s sec-butoxy and isopropyl groups introduce significant steric hindrance compared to simpler analogs like (bromomethyl)cyclohexane. This may slow reaction kinetics but improve selectivity in certain substitutions .

Reactivity : The bromomethyl group in all compounds facilitates nucleophilic substitution. However, the electron-donating sec-butoxy group in the target compound may reduce electrophilicity compared to electron-withdrawing substituents (e.g., methanesulfonyl in C₈H₁₅BrO₂S) .

Material Science: Bulky substituents in the target compound could enhance thermal stability or modify polymer properties, analogous to methanesulfonyl derivatives used in advanced materials .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via radical bromination of a pre-functionalized cyclohexane precursor. A plausible route involves:
  • Step 1 : Introducing the sec-butoxy group via nucleophilic substitution using sec-butanol and a base (e.g., NaH) under anhydrous conditions.
  • Step 2 : Bromination of the methyl group using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} or Br2\text{Br}_2 with a radical initiator (e.g., AIBN) under reflux in CCl4\text{CCl}_4 .
  • Key Variables : Temperature (60–80°C), solvent polarity, and stoichiometry of brominating agents. Yields typically range from 45–70%, with side products arising from competing elimination or over-bromination.

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., sec-butoxy vs. tert-butoxy) and bromomethyl signals (δ3.33.5ppm\delta \approx 3.3–3.5 \, \text{ppm}).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (C14H25BrO\text{C}_{14}\text{H}_{25}\text{BrO}, expected m/z288.09m/z \approx 288.09).
  • X-ray Crystallography : For solid-state confirmation of stereochemistry and spatial arrangement (if crystals are obtainable) .

Q. What are the primary challenges in purifying this compound, and what techniques are recommended?

  • Methodological Answer :
  • Challenge : Co-elution of brominated byproducts (e.g., di-brominated isomers) due to similar polarities.
  • Solutions :
  • Flash Chromatography : Use gradient elution with hexane/ethyl acetate (95:5 to 80:20).
  • Recrystallization : Employ a mixed solvent system (e.g., dichloromethane/hexane) to isolate high-purity crystals.
  • HPLC : For analytical-scale separation with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does steric hindrance from the sec-butoxy and isopropyl groups influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze transition states and steric maps. The bulky sec-butoxy group at C1 and isopropyl group at C4 create a crowded environment, favoring SN1S_N1 mechanisms over SN2S_N2 due to carbocation stabilization .
  • Experimental Validation : Compare reaction rates with less hindered analogs (e.g., methoxy derivatives) using kinetic studies in polar protic solvents (e.g., ethanol).

Q. What strategies can resolve contradictory data regarding the compound's thermal stability in different solvent systems?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (TdT_d) in solvents like DMSO, THF, and toluene.
  • Controlled Kinetic Studies : Monitor degradation via 1H^1\text{H} NMR at elevated temperatures (e.g., 50–100°C).
  • Hypothesis Testing : If instability in DMSO is observed, investigate potential nucleophilic attack by the solvent on the bromomethyl group .

Q. How can computational tools predict the compound's biological activity, and what validation experiments are critical?

  • Methodological Answer :
  • In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., cytochrome P450).
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks.
  • Validation : Conduct in vitro assays (e.g., microsomal stability tests) and compare with predicted data. Note that brominated cyclohexanes often show moderate cytotoxicity, requiring IC50 measurements in cell lines .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer :
  • Factor 1 : Trace moisture in reagents (e.g., AIBN degradation), which quenches radical intermediates. Use rigorous drying protocols (e.g., molecular sieves).
  • Factor 2 : Light exposure during bromination, leading to uncontrolled radical chain propagation. Conduct reactions in amber glassware.
  • Factor 3 : Solvent purity; halogenated solvents like CCl4\text{CCl}_4 must be freshly distilled to avoid inhibitor residues .

Research Application Scenarios

Q. How can this compound serve as a key intermediate in synthesizing bioactive molecules?

  • Methodological Answer :
  • Functionalization : The bromomethyl group allows for Suzuki couplings or nucleophilic substitutions to introduce pharmacophores (e.g., aryl or heteroaryl groups).
  • Case Study : Coupling with a pyridine boronic acid to create a lipophilic candidate for CNS-targeted drugs. Monitor reaction via TLC (hexane:EtOAc 70:30) .

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